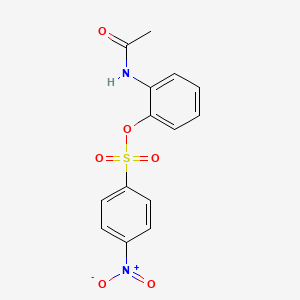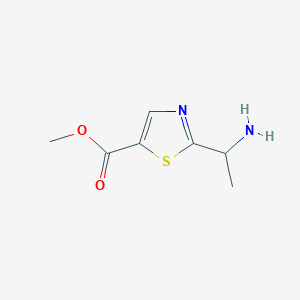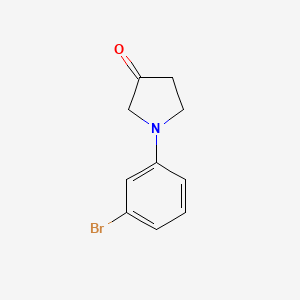![molecular formula C7H7N3S B3212168 N-methylthieno[3,2-d]pyrimidin-4-amine CAS No. 1097040-23-7](/img/structure/B3212168.png)
N-methylthieno[3,2-d]pyrimidin-4-amine
Vue d'ensemble
Description
“N-methylthieno[3,2-d]pyrimidin-4-amine” is a compound that has been studied for its potential biological activities . It is a key intermediate in many biologically active compounds .
Synthesis Analysis
The compound was synthesized from the commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution . The structure was confirmed by MS and 1H NMR .Molecular Structure Analysis
The molecular formula of “this compound” is C7H7N3S . Its average mass is 165.216 Da and its monoisotopic mass is 165.036072 Da .Chemical Reactions Analysis
The compound was synthesized from the commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution .Applications De Recherche Scientifique
Apoptosis Induction
N-methylthieno[3,2-d]pyrimidin-4-amine derivatives have been identified as potent apoptosis inducers. The compounds, specifically 4-anilino derivatives, were discovered using cell- and caspase-based high-throughput screening assays. These compounds, such as 5d and 5e, have shown significant potency, with low EC50 values in human breast cancer cells, and have been found to induce apoptosis through the inhibition of tubulin polymerization (Kemnitzer et al., 2009).
Antioxidant Activity
A series of this compound derivatives have been synthesized and evaluated for their antioxidant properties. The presence of electron-donating substituents on the thienopyrimidine ring has been found to enhance radical scavenging activities, indicating significant antioxidant potential (Kotaiah et al., 2012).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
These compounds have been explored as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the nucleotide biosynthesis pathway. One compound, in particular, demonstrated significant inhibitory potency against both human TS and DHFR, suggesting potential application in cancer therapy (Gangjee et al., 2008).
Preparation for Kinase Inhibitor Libraries
This compound analogues have been prepared as part of a focused kinase library. This preparation process involves key cyclization steps to construct the thienopyrimidine core, followed by further elaborations for introducing diversity points. This approach is valuable for the rapid synthesis of compounds with potential kinase inhibitory activity (Peng et al., 2007).
Bioactive Analogs of Anticancer Agents
Efficient microwave-assisted chemical processes have been used to synthesize bioisosteric analogs of this compound, envisaged as potent anticancer agents. These derivatives have shown inhibitory effects on colorectal cancer cell proliferation, comparable to existing anticancer drugs (Loidreau et al., 2020).
Mécanisme D'action
Target of Action
N-methylthieno[3,2-d]pyrimidin-4-amine primarily targets the Phosphoinositide 3-kinase (PI3K) . PI3K is a key enzyme in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is involved in many essential cellular functions including cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to changes in cellular functions such as growth, differentiation, and survival . Thienopyrimidine derivatives, including this compound, have been demonstrated to bear nanomolar PI3Kα inhibitory potency with over 100-fold selectivity against mTOR kinase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway . By inhibiting PI3K, the compound disrupts this pathway, leading to downstream effects on cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking .
Pharmacokinetics
The compound’s lipophilicity, which is a key determinant of absorption, distribution, metabolism, and excretion (adme) properties, may allow it to diffuse easily into cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking due to its inhibition of the PI3K/AKT/mTOR signaling pathway .
Orientations Futures
“N-methylthieno[3,2-d]pyrimidin-4-amine” has shown potential as a drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism . Future research could focus on further exploring its biological activities and potential applications in medicine.
Propriétés
IUPAC Name |
N-methylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-8-7-6-5(2-3-11-6)9-4-10-7/h2-4H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPMALJVBUIZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=C1SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(Dicyanomethylidene)thieno[2,3-f][1]benzothiol-8-ylidene]propanedinitrile](/img/structure/B3212121.png)

![Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine](/img/structure/B3212130.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212137.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212145.png)

![2-[1-(3-aminophenyl)-N-methylformamido]acetamide](/img/structure/B3212156.png)


